(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol

Übersicht

Beschreibung

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is an organic compound with the molecular formula C7H12O4. It is a derivative of furan, characterized by the presence of two methoxy groups and a hydroxymethyl group attached to the furan ring. This compound is primarily used as an intermediate in the synthesis of various chemicals and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol typically involves the etherification and reduction of furan. One common method includes the use of methanol and ammonium bromide in an electrolytic cell. The reaction mixture is cooled to 0°C, and furan is added. The electrolytic cell is then sealed and further cooled to -5°C. An electric current is applied, gradually increasing the voltage to around 15V and the current to 40-45A, while maintaining the temperature between 0-5°C. After the reaction is complete, the mixture is neutralized, and the product is distilled to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same electrolytic reduction and etherification steps, with careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces alcohols or other reduced derivatives.

Substitution: Produces various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol has shown promise in pharmaceutical applications due to its potential biological activities. Research indicates that it may possess antimicrobial and antioxidant properties, making it suitable for the development of new therapeutic agents.

Case Study : A study explored the compound's effects on oxidative stress pathways in cellular models, suggesting its potential role in mitigating oxidative damage and inflammation .

Green Chemistry

The compound is recognized for its applications in green chemistry, particularly in the synthesis of biodegradable polymers. Its derivatives can serve as monomers for environmentally friendly materials, aligning with sustainable practices in chemical manufacturing.

Example : Research has highlighted the use of furan derivatives like this compound in creating bio-based plastics that decompose more readily than traditional petroleum-based plastics .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids or aldehydes using oxidizing agents like potassium permanganate. |

| Reduction | Can be reduced to form alcohols using reducing agents such as lithium aluminum hydride. |

| Substitution | Methoxy groups can be replaced with other functional groups under specific conditions. |

Industrial Applications

The compound is also utilized in industrial settings for the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable for creating materials with specific properties tailored for different applications.

Wirkmechanismus

The mechanism of action of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects through interactions with proteins, nucleic acids, and other cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dimethoxy-2,5-dihydrofuran: Similar structure but lacks the hydroxymethyl group.

2,3-Dihydro-5-methylfuran: Similar furan derivative with a methyl group instead of methoxy groups.

2,5-Dihydro-2,5-dimethoxy-2-methylfuran: Contains a methyl group in addition to the methoxy groups.

Uniqueness

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .

Biologische Aktivität

(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is an organic compound with the molecular formula C7H12O4. It is a derivative of furan, characterized by the presence of two methoxy groups and a hydroxymethyl group attached to the furan ring. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

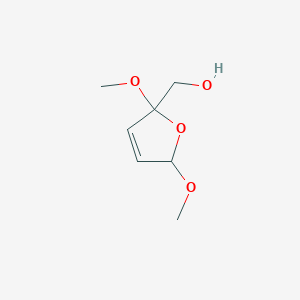

The structural formula of this compound is depicted below:

This compound features:

- Two methoxy groups (-OCH3)

- One hydroxymethyl group (-CH2OH)

These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, highlighting its potential as a natural preservative or therapeutic agent in treating infections. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. This compound has shown promising results in scavenging free radicals in vitro. This activity suggests its potential utility in preventing cellular damage associated with aging and chronic diseases .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.

- Receptor Binding : Potential binding to receptors that modulate inflammatory responses has been suggested.

- Cell Signaling Modulation : It may influence cellular signaling pathways that regulate apoptosis and cell proliferation.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support the compound's potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Study on Antioxidant Capacity

Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The results showed that this compound exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Eigenschaften

IUPAC Name |

(2,5-dimethoxy-2H-furan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSUANFIPZBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515098 | |

| Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19969-71-2 | |

| Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.